An In-Depth Technical Guide to MBC-11 Triethylamine: Structure, Chemical Properties, and Mechanism of Action
An In-Depth Technical Guide to MBC-11 Triethylamine: Structure, Chemical Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
MBC-11 is a novel, first-in-class bone-targeting conjugate drug. It comprises the bisphosphonate etidronate, which serves as a bone-homing moiety, covalently linked to the antimetabolite cytarabine, a potent chemotherapeutic agent. This unique construct is designed to deliver the cytotoxic payload directly to the site of bone metastases, thereby increasing local efficacy while minimizing systemic toxicity. The triethylamine salt of MBC-11 is a specific formulation of this conjugate. This technical guide provides a comprehensive overview of the structure, chemical properties, and mechanism of action of MBC-11, with a focus on its triethylamine form. Detailed experimental protocols for its synthesis and characterization, alongside a visualization of its signaling pathway, are presented to support further research and development in the field of targeted cancer therapy.
Chemical Structure and Identification
MBC-11 is a conjugate of etidronate and cytarabine. The triethylamine salt form incorporates triethylamine as a counter-ion.
Chemical Name: [1-[[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-1-hydroxyethyl]phosphonic acid, triethylamine salt
Molecular Formula (for MBC-11 free acid): C₁₁H₂₀N₃O₁₄P₃
Structural Diagram of MBC-11:
(A 2D structural diagram of the MBC-11 molecule would be presented here if image generation were supported.)
Physicochemical Properties
A summary of the known and predicted physicochemical properties of MBC-11 and its triethylamine salt is provided in the table below. This data is essential for formulation development, analytical method development, and pharmacokinetic studies.
| Property | MBC-11 (Free Acid) | MBC-11 Triethylamine Salt | Data Source |
| Molecular Weight | 511.21 g/mol | 612.39 g/mol (for the mono-triethylamine salt) | PubChem[1] |
| Molecular Formula | C₁₁H₂₀N₃O₁₄P₃ | C₁₇H₃₅N₄O₁₄P₃ (for the mono-triethylamine salt) | PubChem[1] |
| Appearance | Predicted: Solid | Predicted: Solid | - |
| Solubility | Predicted: Soluble in water | Predicted: Enhanced aqueous solubility over the free acid | General chemical principles |
| XlogP3 | -4.5 | Not available | PubChem[1] |
| Hydrogen Bond Donors | 9 | 10 (including the triethylammonium ion) | PubChem[1] |
| Hydrogen Bond Acceptors | 16 | 16 | PubChem[1] |
| Rotatable Bond Count | 7 | 10 | PubChem |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of MBC-11 and its triethylamine salt, based on established principles of chemical conjugation and salt formation. These protocols are intended for research purposes and should be performed by qualified personnel in a laboratory setting.
Proposed Synthesis of MBC-11 (Etidronate-Cytarabine Conjugate)
This proposed synthesis involves the activation of the phosphonate group of etidronate followed by coupling with the 5'-hydroxyl group of cytarabine.
Materials:
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Cytarabine
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Etidronate
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Dicyclohexylcarbodiimide (DCC) or other suitable carbodiimide coupling agent
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4-Dimethylaminopyridine (DMAP)
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Anhydrous pyridine or other suitable aprotic solvent
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Diethyl ether or other suitable non-polar solvent for precipitation
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Silica gel for column chromatography
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Appropriate deuterated solvents for NMR analysis (e.g., D₂O, DMSO-d₆)
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High-purity water and solvents for HPLC analysis
Procedure:
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Activation of Etidronate: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve etidronate in anhydrous pyridine. Cool the solution to 0°C in an ice bath. Add DCC (1.1 equivalents) and DMAP (0.1 equivalents) to the solution with stirring. Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 4-6 hours to form the activated etidronate intermediate.
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Coupling Reaction: In a separate flask, dissolve cytarabine in anhydrous pyridine. Add this solution dropwise to the activated etidronate solution at 0°C. Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.
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Work-up and Purification: Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent gradient (e.g., a mixture of dichloromethane and methanol).
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Characterization: The purified MBC-11 conjugate should be characterized by:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR to confirm the structure and the formation of the phosphonate ester linkage.
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Mass Spectrometry (MS): To confirm the molecular weight of the synthesized conjugate.
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High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
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Preparation of MBC-11 Triethylamine Salt
Materials:
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Purified MBC-11 (free acid)
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Triethylamine
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Ethanol or other suitable solvent
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Diethyl ether or other suitable anti-solvent
Procedure:
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Salt Formation: Dissolve the purified MBC-11 in a minimal amount of ethanol. In a separate container, prepare a solution of triethylamine (1.0-1.1 equivalents) in ethanol.
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Precipitation: Slowly add the triethylamine solution to the MBC-11 solution with stirring. The triethylamine salt of MBC-11 should precipitate out of the solution. If precipitation is slow, the solution can be cooled or an anti-solvent like diethyl ether can be added to induce precipitation.
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Isolation and Drying: Collect the precipitated salt by filtration and wash with a small amount of cold ethanol and then with diethyl ether. Dry the product under vacuum to obtain the MBC-11 triethylamine salt.
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Characterization:
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NMR Spectroscopy: To confirm the presence of the triethylammonium counter-ion.
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Elemental Analysis: To determine the elemental composition and confirm the salt stoichiometry.
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HPLC: To confirm the purity of the salt.
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Mechanism of Action and Signaling Pathway
MBC-11 is designed for targeted delivery of cytarabine to bone tissue. Its mechanism of action can be broken down into several key steps:
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Bone Targeting: The etidronate component of MBC-11 has a high affinity for hydroxyapatite, the primary mineral component of bone. This allows the conjugate to accumulate in areas of high bone turnover, such as those affected by metastatic cancer.
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Hydrolysis and Drug Release: Once localized in the bone microenvironment, the phosphonate ester bond linking etidronate and cytarabine is hydrolyzed, releasing the two active components.
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Cytarabine Activity: The released cytarabine is taken up by rapidly dividing cancer cells. Inside the cell, it is phosphorylated to its active triphosphate form, ara-CTP.
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Inhibition of DNA Synthesis: Ara-CTP acts as a competitive inhibitor of DNA polymerase, and it is also incorporated into the DNA strand. The presence of the arabinose sugar moiety in place of deoxyribose sterically hinders the rotation of the phosphodiester backbone, leading to chain termination and the inhibition of DNA replication and repair. This ultimately induces apoptosis in the cancer cells.
Signaling Pathway and Experimental Workflow Diagram
